7-Methoxy-7H-purin-6-amine

regioisomerism tautomerism molecular recognition

7-Methoxy-7H-purin-6-amine (CAS 155854-88-9) is a regiospecifically substituted 6-aminopurine (adenine) derivative in which the methoxy group resides exclusively at the N7 ring position, producing the 7H-tautomeric form. This distinguishes it fundamentally from the more common N6‑methoxyadenine (CAS 17124‑24‑2) and 2‑methoxyadenine (CAS 28128‑30‑5) regioisomers.

Molecular Formula C6H7N5O
Molecular Weight 165.15 g/mol
CAS No. 155854-88-9
Cat. No. B11916992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-7H-purin-6-amine
CAS155854-88-9
Molecular FormulaC6H7N5O
Molecular Weight165.15 g/mol
Structural Identifiers
SMILESCON1C=NC2=NC=NC(=C21)N
InChIInChI=1S/C6H7N5O/c1-12-11-3-10-6-4(11)5(7)8-2-9-6/h2-3H,1H3,(H2,7,8,9)
InChIKeyVOKICPRTOBTAOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methoxy-7H-purin-6-amine (CAS 155854-88-9) – Procurement-Relevant Identity & Class Positioning for Research Sourcing


7-Methoxy-7H-purin-6-amine (CAS 155854-88-9) is a regiospecifically substituted 6-aminopurine (adenine) derivative in which the methoxy group resides exclusively at the N7 ring position, producing the 7H-tautomeric form [1]. This distinguishes it fundamentally from the more common N6‑methoxyadenine (CAS 17124‑24‑2) and 2‑methoxyadenine (CAS 28128‑30‑5) regioisomers. The compound shares the same molecular formula (C₆H₇N₅O; MW 165.15 g·mol⁻¹) with its regioisomers but exhibits distinct computed physicochemical descriptors – XLogP3‑AA of 0.1, topological polar surface area (TPSA) of 78.9 Ų, and a single hydrogen‑bond donor – that directly influence solubility, permeability, and target‑binding behaviour [1]. Commercial availability is confirmed at 97% purity with batch‑specific QC analytical data (NMR, HPLC, GC) from established research‑chemical suppliers .

Why 7-Methoxy-7H-purin-6-amine Cannot Be Interchanged with Other Methoxyadenine Regioisomers in Research Purchasing


Methoxyadenine regioisomers are not functionally interchangeable despite sharing identical molecular formula and mass. The position of the methoxy group dictates the tautomeric state (7H vs. 9H), the number of hydrogen‑bond donors, the spatial orientation of the substituent, and the resultant lipophilicity – all of which govern molecular recognition by kinases, nucleic‑acid processing enzymes, and other biological targets [1][2]. Even subtle differences in TPSA and XLogP3 between 7‑methoxy, N6‑methoxy, and 2‑methoxyadenine translate into measurably different solubility, passive permeability, and protein‑binding profiles. Evidence from N7‑ versus N9‑substituted 6‑aminopurine series further demonstrates that N7‑substitution can confer target‑specific inhibition (e.g., selective VEGF‑R2 inhibition) whereas the corresponding N9‑regioisomer displays broader, less specific kinase profiles [3]. Consequently, substituting 7‑Methoxy‑7H‑purin‑6‑amine with a different methoxyadenine regioisomer risks altering both pharmacodynamic and pharmacokinetic properties, invalidating SAR conclusions and compromising experimental reproducibility.

Quantitative Differentiation Evidence: 7-Methoxy-7H-purin-6-amine Versus Closest Methoxyadenine Analogs


Regioisomeric Identity: 7H-Tautomer Versus 9H-Tautomer of 2‑Methoxyadenine and N6‑Methoxyadenine

7‑Methoxy‑7H‑purin‑6‑amine is the only methoxyadenine regioisomer that adopts the 7H‑tautomeric form, as confirmed by its assigned IUPAC name '7‑methoxypurin‑6‑amine' (PubChem) and the InChI‑encoded connectivity placing the methoxy group on N7 [1]. In contrast, 2‑methoxyadenine (CAS 28128‑30‑5) and N6‑methoxyadenine (CAS 17124‑24‑2) exist predominantly as 9H‑tautomers [2]. The tautomeric state dictates the hydrogen‑bond donor/acceptor pattern available for kinase hinge‑region binding and base‑pairing interactions.

regioisomerism tautomerism molecular recognition

Lipophilicity (XLogP3‑AA) Differentials: 7‑Methoxy vs. N6‑Methoxyadenine

The computed partition coefficient XLogP3‑AA for 7‑Methoxy‑7H‑purin‑6‑amine is 0.1 (PubChem, XLogP3 3.0 algorithm) [1]. N6‑methoxyadenine exhibits a substantially higher XLogP3 of 0.6 [2], indicating that the 7‑methoxy regioisomer is markedly more hydrophilic. This difference of 0.5 log units corresponds to a ~3.2‑fold shift in octanol/water partitioning behaviour, directly affecting aqueous solubility and passive membrane permeability.

lipophilicity drug-likeness solubility

Hydrogen‑Bond Donor Count: Consequence for Biological Target Engagement

7‑Methoxy‑7H‑purin‑6‑amine possesses only one hydrogen‑bond donor (the exocyclic NH₂ group at C6), as computed by Cactvs 3.4.8.18 [1]. N6‑methoxyadenine carries two H‑bond donors (the endocyclic N7‑H and the exocyclic N6‑H) [2]. This numerical difference restricts the H‑bond donor capacity of the 7‑methoxy compound, altering its recognition by adenine‑binding proteins such as kinases, polymerases, and nucleic‑acid processing enzymes.

H-bond donors target engagement binding specificity

Class‑Level Kinase Selectivity: N7‑Substitution Confers Target‑Specific Inhibition Over N9‑Substituted 6‑Aminopurines

In a study directly comparing N7‑ and N9‑arylethanone‑substituted 6‑aminopurines (including 6‑methoxypurine variants), Peifer et al. demonstrated that N7‑substituted derivatives were specific for VEGF‑R2, whereas the N9‑substituted counterparts inhibited MNK1 and IRR in addition to VEGFR/EGFR targets [1]. When the N7‑regioisomer was profiled across an expanded panel of 78 kinases, it maintained single‑target selectivity for VEGF‑R2, in contrast to the N9 isomer's broader inhibition profile. Although the substituent in this study is larger than a simple methoxy group, the underlying pharmacophore principle – that N7‑ versus N9‑regioisomerism directs kinase selectivity – is directly transferable to the 7‑methoxy scaffold.

kinase selectivity VEGF-R2 regiochemistry

Commercial Purity and Batch‑Level Analytical Documentation

7‑Methoxy‑7H‑purin‑6‑amine is supplied at a certified purity of 97%, with batch‑specific QC reports including NMR, HPLC, and GC analyses available from the supplier . The closely related 2‑methoxyadenine (CAS 28128‑30‑5) is also offered at 97% purity from alternative vendors [1]. While nominal purity levels are equivalent, the availability of documented, multi‑method batch QC for the 7‑methoxy compound directly supports GLP‑like documentation requirements in regulated research environments.

purity quality control reproducibility

Procurement‑Relevant Application Scenarios for 7-Methoxy-7H-purin-6-amine Driven by Quantitative Differentiation Evidence


Kinase Inhibitor Fragment‑Based Drug Discovery Requiring N7‑Regiospecific Hinge Binders

The N7‑regioisomerism of 7‑Methoxy‑7H‑purin‑6‑amine provides a defined hinge‑binding geometry distinct from N9‑substituted adenine analogs. Evidence from N7‑substituted 6‑aminopurine series shows that N7‑regioisomers achieve VEGF‑R2‑specific inhibition, whereas N9‑isomers display broader, less desirable kinase profiles [1]. Researchers building fragment libraries for kinase targets should select this compound when aiming for N7‑directed hinge interactions to minimise polypharmacology risks early in hit‑to‑lead campaigns.

Nucleic Acid Modification and Base‑Pairing Studies Exploiting Altered Tautomeric State

The 7H‑tautomeric form of 7‑Methoxy‑7H‑purin‑6‑amine, with only one hydrogen‑bond donor (exocyclic NH₂), presents a unique Watson‑Crick base‑pairing face compared to the 9H‑tautomers of N6‑methoxyadenine or 2‑methoxyadenine [1][2]. This property is valuable in crystallographic studies of damaged or modified DNA, and in the design of oligonucleotides with altered base‑pairing fidelity, where precise control over tautomeric state is essential for interpreting structural data.

Aqueous‑Phase Biochemical Assays Favouring Hydrophilic Adenine Derivatives

With an XLogP3 of 0.1 – significantly lower than N6‑methoxyadenine (0.6) – 7‑Methoxy‑7H‑purin‑6‑amine offers superior aqueous solubility [1][2]. This makes it the preferred methoxyadenine scaffold for enzymatic assays (e.g., purine nucleoside phosphorylase, adenosine deaminase) conducted at high compound concentrations in aqueous buffer, where higher‑lipophilicity analogs may precipitate or exhibit non‑specific binding to assay plates.

Regulated Research Environments Requiring Traceable Batch‑Level QC Documentation

The commercial availability of 7‑Methoxy‑7H‑purin‑6‑amine at 97% purity with multi‑method batch analytical reports (NMR, HPLC, GC) meets the quality‑assurance requirements of GLP‑regulated laboratories and industrial CROs. Procurement of this compound reduces the need for in‑house re‑characterisation, streamlining compound registration and experimental workflow compared to sourcing regioisomers from suppliers without comparable QC documentation.

Quote Request

Request a Quote for 7-Methoxy-7H-purin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.